1-(Acetylglycyl)azetidine-3-carboxylic acid
CAS No.: 2098066-62-5
Cat. No.: VC3120301
Molecular Formula: C8H12N2O4
Molecular Weight: 200.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2098066-62-5 |
|---|---|
| Molecular Formula | C8H12N2O4 |
| Molecular Weight | 200.19 g/mol |
| IUPAC Name | 1-(2-acetamidoacetyl)azetidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C8H12N2O4/c1-5(11)9-2-7(12)10-3-6(4-10)8(13)14/h6H,2-4H2,1H3,(H,9,11)(H,13,14) |
| Standard InChI Key | CRRHZWAIMRLLAU-UHFFFAOYSA-N |
| SMILES | CC(=O)NCC(=O)N1CC(C1)C(=O)O |
| Canonical SMILES | CC(=O)NCC(=O)N1CC(C1)C(=O)O |
Introduction
Chemical Structure and Properties
1-(Acetylglycyl)azetidine-3-carboxylic acid is a synthetic organic compound belonging to the azetidine derivative class, characterized by its four-membered nitrogen-containing heterocyclic ring system functionalized with a carboxylic acid group and an acetylglycyl moiety. The compound features two amide bonds and one carboxylic acid group, giving it multiple sites for potential hydrogen bonding and biological interactions.
Physical and Chemical Identifiers
The compound possesses distinct physical and chemical properties that define its behavior in various chemical and biological systems. Table 1 presents the key identifiers and properties of 1-(Acetylglycyl)azetidine-3-carboxylic acid.
Table 1. Chemical Identifiers and Properties of 1-(Acetylglycyl)azetidine-3-carboxylic acid
| Property | Value |
|---|---|
| CAS Number | 2098066-62-5 |
| Molecular Formula | C₈H₁₂N₂O₄ |
| Molecular Weight | 200.19 g/mol |
| IUPAC Name | 1-(2-acetamidoacetyl)azetidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C8H12N2O4/c1-5(11)9-2-7(12)10-3-6(4-10)8(13)14/h6H,2-4H2,1H3,(H,9,11)(H,13,14) |
| Standard InChIKey | CRRHZWAIMRLLAU-UHFFFAOYSA-N |
| SMILES | CC(=O)NCC(=O)N1CC(C1)C(=O)O |
| PubChem CID | 121200659 |
The compound's structure consists of an azetidine ring with a carboxylic acid substituent at the 3-position and an acetylglycyl group attached to the nitrogen atom at position 1 . This structural arrangement provides the molecule with multiple functional groups that can participate in various chemical interactions.
Structural Features and Comparisons
Structural Analysis
The 1-(Acetylglycyl)azetidine-3-carboxylic acid molecule contains several key structural components that contribute to its chemical behavior:
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A four-membered azetidine ring, which introduces ring strain and contributes to the compound's reactivity
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A carboxylic acid group at the 3-position of the azetidine ring
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An acetylglycyl group (acetamidoacetyl) attached to the nitrogen atom of the azetidine ring
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Two amide bonds that can function as both hydrogen bond donors and acceptors
The presence of these functional groups provides the molecule with multiple sites for potential interactions with biological targets, including proteins and receptors.
Comparison with Related Azetidine Compounds
1-(Acetylglycyl)azetidine-3-carboxylic acid shares structural similarities with other azetidine derivatives that have demonstrated biological activity. Table 2 compares this compound with related azetidine compounds to highlight structural relationships and differences.
Table 2. Comparison of 1-(Acetylglycyl)azetidine-3-carboxylic acid with Related Azetidine Compounds
| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|
| 1-(Acetylglycyl)azetidine-3-carboxylic acid | C₈H₁₂N₂O₄ | 200.19 g/mol | Acetylglycyl group at N-1 position |
| Azetidine-3-carboxylic acid | C₄H₇NO₂ | 101.11 g/mol | Unsubstituted nitrogen atom |
| 1-Acetylazetidine-3-carboxylic acid | C₆H₉NO₃ | 143.14 g/mol | Simple acetyl group at N-1 position |
| 1-(tert-Butoxycarbonyl)azetidine-3-carboxylic acid | C₉H₁₅NO₄ | 201.22 g/mol | Boc protecting group at N-1 position |
| 1-Benzylazetidine-3-carboxylic acid | C₁₁H₁₃NO₂ | 191.23 g/mol | Benzyl group at N-1 position |
The comparison reveals that 1-(Acetylglycyl)azetidine-3-carboxylic acid differs from its related compounds primarily in the nature of the substituent at the N-1 position. While azetidine-3-carboxylic acid has an unsubstituted nitrogen, 1-(Acetylglycyl)azetidine-3-carboxylic acid contains a more complex acetylglycyl moiety that introduces additional hydrogen bonding capabilities and potential interaction sites .
Synthesis and Preparation
Synthetic Approaches
The synthesis of 1-(Acetylglycyl)azetidine-3-carboxylic acid typically involves the reaction of azetidine-3-carboxylic acid with acetylglycine or its derivatives. This synthetic route requires specific coupling reagents and carefully controlled reaction conditions to achieve optimal yield and purity.
A general synthetic route can be outlined as follows:
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Preparation of azetidine-3-carboxylic acid as a starting material
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Protection of the nitrogen atom if necessary
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Coupling of azetidine-3-carboxylic acid with acetylglycine using appropriate coupling reagents
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Deprotection steps if protecting groups were used
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Purification of the final product
Starting Material: Azetidine-3-carboxylic Acid
The synthesis of the starting material, azetidine-3-carboxylic acid, has been well-documented in literature. One approach involves triflating diethylbis(hydroxymethyl)malonate followed by azetidine ring-formation through intramolecular cyclization using an amine, decarboxylation to give the mono acid azetidine, and hydrogenation to yield azetidine-3-carboxylic acid .
Another synthetic approach for azetidine derivatives utilizes cesium carbonate and dibromoethane for efficient four-membered ring formation, as demonstrated in the synthesis of related compounds like azetidine-2-carboxylic acid .
Applications in Research and Medicinal Chemistry
Related Research on Azetidine Derivatives
While specific research on 1-(Acetylglycyl)azetidine-3-carboxylic acid is limited in the available literature, related azetidine compounds have shown significant applications:
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Azetidine-2-carboxylic acid has been identified as a component of plant-origin promoters for iron uptake from soil, including deoxymugineic acid and nicotianamine
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Azetidine derivatives have been investigated as building blocks for combinatorial libraries in drug discovery programs
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The four-membered ring system has been utilized in the development of antimalarial compounds through C–H activation and decarboxylative cross-coupling approaches
Structure-Activity Relationships
The structure of 1-(Acetylglycyl)azetidine-3-carboxylic acid suggests potential for specific biological interactions. The azetidine ring provides conformational rigidity, while the acetylglycyl group and carboxylic acid function offer hydrogen bonding capabilities. These features could contribute to selective binding to biological targets, although specific structure-activity relationships for this particular compound remain to be fully elucidated in published research.
Physicochemical and Biological Properties
Metabolic Considerations
The metabolic fate of 1-(Acetylglycyl)azetidine-3-carboxylic acid in biological systems would likely involve:
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Hydrolysis of the amide bonds by peptidases
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Possible ring opening of the azetidine structure
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Conjugation of the carboxylic acid group with endogenous molecules
Current Research and Future Directions
Emerging Applications
Current research trends involving azetidine derivatives suggest several potential future directions for 1-(Acetylglycyl)azetidine-3-carboxylic acid:
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Exploration as a building block in the synthesis of more complex bioactive molecules
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Investigation as a peptidomimetic scaffold in drug discovery
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Potential applications in materials science, where conformationally restricted molecules can provide unique properties
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Possible use in agricultural chemistry, as some azetidine derivatives have shown activity as plant growth regulators
Synthetic Methodologies
Recent advances in synthetic methodologies, particularly in C–H activation and decarboxylative cross-coupling, offer new opportunities for the functionalization and derivatization of compounds like 1-(Acetylglycyl)azetidine-3-carboxylic acid . These approaches could enable:
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More efficient synthesis of the compound and its analogs
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Access to previously challenging structural variations
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Development of stereoselective routes to optically pure derivatives
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Creation of diverse libraries for biological screening
Research Gaps
Several areas warrant further investigation regarding 1-(Acetylglycyl)azetidine-3-carboxylic acid:
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Detailed characterization of its biological activities
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Optimization of synthetic routes to improve yield and purity
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Exploration of structure-activity relationships through systematic modification
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Investigation of potential therapeutic applications based on its unique structural features
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